3-(Bromomethyl)-4-methoxythiophene
Description
3-(Bromomethyl)-4-methoxythiophene is a brominated thiophene derivative featuring a bromomethyl (-CH₂Br) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the heteroaromatic ring. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (bromomethyl) substituents, which influence its reactivity and physical properties. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and polymer chemistry, where its bromomethyl group serves as a versatile leaving group for nucleophilic substitution or cross-coupling reactions. The methoxy group enhances solubility in polar solvents, facilitating its use in solution-phase reactions.
Properties
CAS No. |
856937-74-1 |
|---|---|
Molecular Formula |
C6H7BrOS |
Molecular Weight |
207.09 g/mol |
IUPAC Name |
3-(bromomethyl)-4-methoxythiophene |
InChI |
InChI=1S/C6H7BrOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2H2,1H3 |
InChI Key |
JHKZFICCUQXCBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC=C1CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Reactivity :
- The bromomethyl group in 3-(Bromomethyl)-4-methoxythiophene is more reactive than the bromo group in 3-Bromothiophene due to its enhanced leaving-group ability in alkylation or coupling reactions .
- In contrast, 3-Methyl-2-thiophenecarboxamide exhibits lower reactivity due to the stabilizing carboxamide group, which directs its use in medicinal chemistry rather than synthetic applications .
Solubility and Polarity: The methoxy group in 3-(Bromomethyl)-4-methoxythiophene increases polarity, improving solubility in solvents like methanol or DMSO compared to 3-Bromothiophene, which is more lipophilic .
Synthetic Applications :
- 3-(Bromomethyl)-4-methoxythiophene is favored in polymer synthesis (e.g., conductive polymers) and as a pharmaceutical intermediate, whereas 3-Bromothiophene is commonly used in small-molecule couplings (e.g., Suzuki-Miyaura) .
- 3-Methyl-2-thiophenecarboxamide’s stability makes it suitable for drug design, particularly in targeting thiophene-based bioactive molecules .
Preparation Methods
Q & A
Q. Analytical Focus
- NMR : ¹H NMR reveals distinct signals for the methoxy (-OCH₃, δ ~3.8 ppm) and bromomethyl (-CH₂Br, δ ~4.5 ppm) groups. ¹³C NMR confirms the thiophene ring carbons (δ 110–140 ppm) and quaternary carbons adjacent to substituents .
- GC-MS : Quantifies purity and detects volatile impurities (e.g., residual solvents or decomposition products). Electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation .
- Elemental analysis : Validates C, H, N, and Br content, with deviations >0.3% indicating impurities.
- HPLC : Reverse-phase C18 columns (MeCN/H₂O mobile phase) resolve polar byproducts. UV detection at 254 nm is optimal for aromatic systems .
What are the optimal storage conditions to prevent degradation of 3-(Bromomethyl)-4-methoxythiophene, and how can decomposition products be monitored?
Q. Stability and Degradation
- Storage : Store at 2–4°C in amber vials under inert gas (N₂ or Ar) to minimize light- or moisture-induced degradation. Avoid prolonged exposure to air due to potential hydrolysis of the C-Br bond .
- Decomposition pathways : Hydrolysis may yield 3-(hydroxymethyl)-4-methoxythiophene. Monitor via TLC (Rf shift) or LC-MS for [M+H]+ ions (m/z 173 for hydrolyzed product).
- Stability assays : Accelerated aging studies (40°C/75% RH for 14 days) coupled with NMR/GC-MS identify degradation trends .
What safety precautions are recommended when handling 3-(Bromomethyl)-4-methoxythiophene in laboratory settings?
Q. Safety Protocols
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations.
- Toxicity : Thiophene derivatives may exhibit hepatotoxicity or mutagenicity. Avoid inhalation/contact; implement strict waste disposal protocols .
- First aid : For skin exposure, wash with soap/water for 15 minutes. For eye contact, rinse with saline for 20 minutes and seek medical attention .
How is 3-(Bromomethyl)-4-methoxythiophene utilized as a building block in the synthesis of complex heterocyclic compounds?
Applications in Medicinal Chemistry
The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions. Examples include:
- Anticancer agents : Coupling with boronic acids to form biaryl thiophenes targeting kinase inhibitors.
- Antimicrobials : Reaction with amines to generate quaternary ammonium derivatives with enhanced bioavailability .
- Polymer precursors : Incorporation into conjugated polymers for optoelectronic materials via Heck or Sonogashira couplings .
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